molecular formula C13H9NO4 B3022667 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid CAS No. 887976-73-0

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid

Cat. No.: B3022667
CAS No.: 887976-73-0
M. Wt: 243.21 g/mol
InChI Key: WIKJEXASXBADSJ-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid is an organic compound with the molecular formula C13H9NO4. It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a nicotinic acid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid typically involves the reaction of 6-bromo-nicotinic acid with benzo[d][1,3]dioxole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. It also inhibits the proliferation of cancer cells by interfering with cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and nicotinic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)9-1-3-10(14-6-9)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKJEXASXBADSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647043
Record name 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-73-0
Record name 6-(2H-1,3-Benzodioxol-5-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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